1-Methoxy-3-(methoxymethyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-(methoxymethyl)imidazolidin-2-one is a heterocyclic organic compound belonging to the imidazolidinone family. This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and three carbon atoms, with methoxy and methoxymethyl substituents. Imidazolidinones are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
The synthesis of 1-Methoxy-3-(methoxymethyl)imidazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of an imidazolidinone derivative with methanol in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve continuous flow processes and advanced purification techniques to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
1-Methoxy-3-(methoxymethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidinone oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidinone derivatives.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups using appropriate reagents and conditions. .
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-(methoxymethyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of polymers, detergents, and electronic materials .
Wirkmechanismus
The mechanism of action of 1-Methoxy-3-(methoxymethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3-(methoxymethyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:
1,3-Dimethyl-2-imidazolidinone: Known for its use as a solvent and in the synthesis of pharmaceuticals.
2-Imidazolidone: Used in the production of polymers and as a reagent in organic synthesis.
4-(3-Butoxy-4-methoxybenzyl)imidazolidin-2-one: Studied for its potential biological activities
Each of these compounds has unique properties and applications, making them valuable in different contexts
Eigenschaften
Molekularformel |
C6H12N2O3 |
---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
1-methoxy-3-(methoxymethyl)imidazolidin-2-one |
InChI |
InChI=1S/C6H12N2O3/c1-10-5-7-3-4-8(11-2)6(7)9/h3-5H2,1-2H3 |
InChI-Schlüssel |
HUMBESNYBSGRLS-UHFFFAOYSA-N |
Kanonische SMILES |
COCN1CCN(C1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.